4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBIT or 4-iPPI and is a member of the pyrrolidin-2-one family of compounds.
Mechanism of Action
The mechanism of action of 4-iPPI involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to bind to specific receptors in the brain, improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iPPI are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neuroscience, 4-iPPI has been shown to improve cognitive function by increasing the levels of specific neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iPPI in lab experiments is its high potency and specificity. This compound has been shown to have a strong effect on specific enzymes and receptors, making it a valuable tool in research. However, one limitation of this compound is its relatively high cost, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 4-iPPI. One potential application is in the development of new cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs. Additionally, 4-iPPI has shown potential in improving cognitive function, and future research could focus on its use in the treatment of neurodegenerative diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of 4-iPPI involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one with isopentylamine. This reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-iPPI has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16(2)12-13-25-21-11-7-5-9-19(21)24-23(25)18-14-22(27)26(15-18)20-10-6-4-8-17(20)3/h4-11,16,18H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCNBRYGUGHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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